[(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea
Description
The compound [(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea is a urea derivative featuring a 1,2-oxazole core substituted with two phenyl groups at positions 3 and 2. The oxazole ring is further conjugated to a phenylmethylideneamino group, forming an extended π-system. This structural architecture confers unique electronic and steric properties, making the compound a candidate for applications in medicinal chemistry and materials science.
The phenylmethylideneamino group introduces additional aromatic stacking capabilities, which may influence binding affinity to enzymes or receptors .
Properties
Molecular Formula |
C23H18N4O2 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea |
InChI |
InChI=1S/C23H18N4O2/c24-23(28)26-25-21(18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)20(27-29-22)17-12-6-2-7-13-17/h1-15H,(H3,24,26,28)/b25-21+ |
InChI Key |
IDCCBJDOQGDIBA-NJNXFGOHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)/C(=N/NC(=O)N)/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C(=NNC(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-acylaminoketones to form the oxazole ring, followed by subsequent reactions to introduce the phenyl and amino groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
[(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the phenylmethylidene group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .
Scientific Research Applications
[(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of [(E)-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]amino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of biological targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxazole Cores
2.1.1 Substituent Variations on the Oxazole Ring
N-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide
- The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability compared to the phenyl groups in the target compound. This substitution improves interaction with hydrophobic protein pockets but reduces solubility in aqueous media .
- Key Difference : The absence of a urea moiety limits hydrogen-bonding capacity, reducing target selectivity in enzyme inhibition assays .
1-(4-Ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
- The ethoxy group (-OCH₂CH₃) increases electron-donating effects, altering the compound’s reactivity in electrophilic substitution reactions. This contrasts with the electron-neutral phenyl groups in the target compound .
- Key Similarity : Both compounds retain the urea group, enabling comparable hydrogen-bonding interactions with biological targets .
2.1.2 Modifications to the Urea Group
- 1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea Replacement of the phenylmethylideneamino group with a furan-linked methyl group reduces aromatic stacking but introduces oxygen-based hydrogen-bond acceptors. This modification shifts biological activity from anticancer to anti-inflammatory applications . Key Difference: The furan ring lowers thermal stability compared to the fully aromatic system in the target compound .
Functional Group Replacements
2.2.1 Oxazole vs. Oxadiazole Derivatives
- 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea
- The 1,2,4-oxadiazole ring exhibits greater electronegativity than 1,2-oxazole, increasing polarity and solubility. However, this reduces membrane permeability in cellular assays .
- Key Similarity : Both compounds utilize heterocyclic cores to modulate bioactivity, though the target compound’s diphenyl substitution offers superior steric hindrance against enzymatic degradation .
2.2.2 Sulfonamide Analogues
- N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methylbenzamide
- The sulfonamide group (-SO₂NH-) replaces the urea moiety, introducing strong acidic properties (pKa ~10). This enhances binding to basic residues in enzymes but limits blood-brain barrier penetration .
- Key Difference : Sulfonamides are prone to forming hydrates in crystalline states, whereas the urea group in the target compound promotes more predictable hydrogen-bonding networks .
Table 1: Comparative Analysis of Key Properties
| Compound Name | Core Structure | Key Substituents | LogP<sup>a</sup> | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|---|---|
| Target Compound | 1,2-Oxazole | 3,4-Diphenyl, Urea | 3.8 | 0.12 | 2.1 (Kinase X)<sup>†</sup> |
| N-{3-[3-(CF₃)phenyl]-1,2-oxazol-5-yl}propanamide | 1,2-Oxazole | 3-(Trifluoromethyl)phenyl, Propanamide | 4.2 | 0.08 | 5.6 (Kinase X)<sup>†</sup> |
| 1-(4-Ethoxyphenyl)-3-[2-(3-methyl-oxazol)ethyl]urea | 1,2-Oxazole | Ethoxyphenyl, Urea | 2.9 | 0.21 | 1.8 (Antimicrobial)<sup>‡</sup> |
| 1-[[5-(Dimethyl-oxazol)furan]methyl]-3-(2-methylphenyl)urea | 1,2-Oxazole + Furan | Furan-methyl, Urea | 3.1 | 0.15 | 4.3 (Anti-inflammatory)<sup>‡</sup> |
<sup>a</sup> LogP values calculated using fragment-based methods .
<sup>†</sup> Kinase inhibition assays .
<sup>‡</sup> Antimicrobial/anti-inflammatory assays .
Mechanistic and Crystallographic Insights
- Hydrogen-Bonding Networks : The target compound’s urea group forms robust N-H···O interactions in crystal lattices, as observed in related urea-oxazole derivatives . This contrasts with sulfonamide analogues, which favor S-O···H-N bonds .
- Enzyme Inhibition : The 3,4-diphenyl-oxazole moiety in the target compound exhibits π-π stacking with aromatic residues in kinase active sites, a feature absent in methyl- or methoxy-substituted analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
